molecular formula C32H24F2N4O2S2 B2397822 2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one CAS No. 689771-81-1

2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one

Cat. No. B2397822
CAS RN: 689771-81-1
M. Wt: 598.69
InChI Key: UQDFNEPCHKIWEG-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C32H24F2N4O2S2 and its molecular weight is 598.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of quinazolin-4(3H)-one derivatives have been synthesized through various chemical processes, showcasing the flexibility and utility of quinazolinone scaffolds in medicinal chemistry. The synthesis of these compounds has been optimized using microwave activation tailored by phase-transfer catalysis, highlighting an efficient and eco-friendly technique for creating bioactive quinazolinone derivatives (El-Badry, El-hashash, & Al-Ali, 2020). These synthesized compounds were investigated for in vitro antimicrobial activity, showing modest efficacy against bacterial and fungal strains, and significant antitumor activity against various human tumor cell lines, including melanoma and ovarian cancer.

Antibacterial and Antitumor Potentials

Further studies have explored the antibacterial activities of quinazolin-4-one derivatives, with some compounds showing promising antibacterial properties. For instance, certain synthesized quinazolinone containing oxadiazolin-5-thione moieties demonstrated encouraging antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (Ahmed, Abd-Alla, & El-zohry, 2007).

Antiviral and Anticancer Applications

Quinazolinone derivatives have also shown antiviral activities. Novel fluorine-containing quinazolinone derivatives were synthesized and tested for their antiviral efficacy against viruses such as monkeypox and smallpox vaccine viruses, showcasing the potential for new antiviral drug development (Lipunova, Nosova, Laeva, & Charushin, 2012). Additionally, other quinazolinone derivatives were evaluated for their antiviral activities against respiratory and biodefense viruses, further emphasizing the broad spectrum of biological activities of these compounds (Selvam et al., 2007).

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24F2N4O2S2/c33-23-9-5-7-21(17-23)19-41-31-35-27-13-3-1-11-25(27)29(39)37(31)15-16-38-30(40)26-12-2-4-14-28(26)36-32(38)42-20-22-8-6-10-24(34)18-22/h1-14,17-18H,15-16,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDFNEPCHKIWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCN4C(=O)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24F2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one

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